4-(4-fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Description
This compound features a benzothiazine-dione core substituted with a 4-fluorophenyl group at position 4 and a 4-methylpiperidine-1-carbonyl moiety at position 2. The 4-fluorophenyl group enhances metabolic stability and modulates electronic properties, while the 4-methylpiperidine-1-carbonyl substituent may influence steric interactions and binding affinity to biological targets.
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-15-10-12-23(13-11-15)21(25)20-14-24(17-8-6-16(22)7-9-17)18-4-2-3-5-19(18)28(20,26)27/h2-9,14-15H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPUMTGXKZUHBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic synthesis. The process begins with the preparation of the pyridazinone core, followed by the introduction of the pyrrolidin-1-ylcarbonyl group and the 3-methylbutyl side chain. Common reagents used in these steps include various amines, acids, and coupling agents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly in areas such as anti-inflammatory and anticancer research.
Industry: It may find applications in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
4-(4-Fluorobenzoyl)piperidine Hydrochloride
- Core Structure : Piperidine substituted with a fluorobenzoyl group.
- Key Differences : Lacks the benzothiazine-dione core but shares the fluorophenyl and piperidine motifs.
- Hypothesized Impact: The fluorobenzoyl group may enhance lipophilicity (higher LogP) compared to the target compound’s methylpiperidine-carbonyl substituent.
4-(4'-Fluorobenzyl)piperidine
- Core Structure : Piperidine with a fluorobenzyl side chain.
- Key Differences : The benzyl group introduces greater steric bulk compared to the target compound’s carbonyl linkage.
- Hypothesized Impact : Reduced conformational flexibility might decrease binding affinity to flat receptor pockets.
Benzothiazine Derivatives from Crystallographic Studies
1-Ethyl-4-{2-[1-(4-Methylphenyl)ethylidene]hydrazinylidene}-3,4-Dihydro-1H-2λ⁶,1-Benzothiazine-2,2-Dione
- Core Structure : Benzothiazine-dione with an ethyl substituent and a hydrazinylidene group.
- Hypothesized Impact : The ethyl group may reduce solubility compared to the target compound’s methylpiperidine substituent. Hydrazinylidene could enhance metal-chelation properties, altering bioactivity.
Comparative Data Table
Research Findings and SAR Insights
Fluorophenyl Substitution: The 4-fluorophenyl group in the target compound is associated with increased metabolic stability and electron-withdrawing effects, which may enhance receptor binding compared to non-fluorinated analogs .
Piperidine vs. Hydrazinylidene : The 4-methylpiperidine-1-carbonyl group in the target compound likely improves solubility and reduces crystallinity compared to hydrazinylidene-containing derivatives, as seen in .
Steric Effects : Bulkier substituents (e.g., benzyl in Biopharmacule analogs) may hinder target engagement, whereas the methylpiperidine-carbonyl group offers a balance of steric accessibility and lipophilicity.
Biological Activity
The compound 4-(4-fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione is a member of the benzothiazine family, which has garnered attention for its potential therapeutic applications, particularly in oncology and enzyme inhibition. Its unique structural features suggest a promising biological profile, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 394.50 g/mol. The presence of the fluorophenyl and methylpiperidine groups contributes to its biological activity by influencing its interaction with various biological targets.
Research indicates that compounds within this class may exert their effects through multiple mechanisms, including:
- Enzyme Inhibition: The compound has been shown to inhibit the activity of key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and murine double minute 2 (MDM2), which regulates the tumor suppressor protein p53.
- Antitumor Activity: Preliminary studies suggest that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, indicating potential use as an anticancer agent.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound and its analogs. Below is a summary of key findings:
Table 1: Biological Activity Overview
| Study Reference | Biological Target | Activity Observed | IC50 Value (µM) |
|---|---|---|---|
| CDC25B | Inhibition | 20 | |
| DHFR | Inhibition | 13.70 - 47.30 | |
| MDM2 | High Affinity | Ki < 1 |
Case Studies
- Antitumor Activity Against Leukemia HL-60 Cells : One study reported that specific derivatives showed inhibition rates up to 54.59% at a concentration of 40 µmol/L against HL-60 cells, indicating potential for leukemia treatment .
- Inhibition of Dihydrofolate Reductase (DHFR) : A series of piperidine-based compounds were synthesized and tested for their inhibitory activity against DHFR. The most potent derivative exhibited an IC50 value of approximately 13.70 µM, demonstrating significant potential for targeting folate metabolism in cancer cells .
- MDM2 Inhibition : Another notable study highlighted that the compound exhibits high affinity for MDM2, suggesting its role in restoring p53 function in tumors where MDM2 is overexpressed, a common mechanism in various cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
